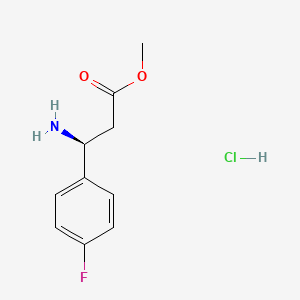
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C7H10F2O3 and a molecular weight of 180.15 g/mol It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms, a methoxymethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a difluorocyclobutane derivative with methoxymethyl chloride in the presence of a base, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms and methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclobutanone derivatives, while reduction can produce difluorocyclobutanol derivatives.
Scientific Research Applications
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The methoxymethyl group may also influence its solubility and bioavailability, making it a valuable compound for drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
- 3,3-difluorocyclobutane-1-carboxylic acid
- 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid
- 3,3-difluoro-1-(chloromethyl)cyclobutane-1-carboxylic acid
Uniqueness
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
2147633-38-1 |
|---|---|
Molecular Formula |
C7H10F2O3 |
Molecular Weight |
180.15 g/mol |
IUPAC Name |
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O3/c1-12-4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11) |
InChI Key |
TUFQNTWQZKUXAF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC(C1)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



